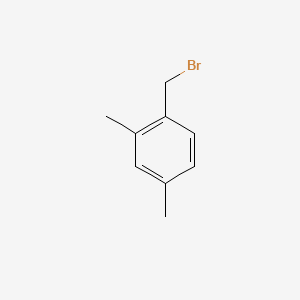

1-(Bromomethyl)-2,4-dimethylbenzene

Description

Properties

IUPAC Name |

1-(bromomethyl)-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-7-3-4-9(6-10)8(2)5-7/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLUZJWOTTXZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370386 | |

| Record name | 1-(bromomethyl)-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78831-87-5 | |

| Record name | 1-(bromomethyl)-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-2,4-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Bromomethyl)-2,4-dimethylbenzene chemical properties

An In-Depth Technical Guide to 1-(Bromomethyl)-2,4-dimethylbenzene: Properties, Synthesis, and Reactivity for the Research Scientist

Abstract

This compound, also known as 2,4-dimethylbenzyl bromide, is a versatile aromatic halide intermediate critical to advanced organic synthesis. Its unique structure, featuring a reactive benzylic bromide functional group on a substituted xylene backbone, makes it an essential building block for introducing the 2,4-dimethylbenzyl moiety into complex molecular architectures. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore its core chemical and physical properties, detail its primary synthetic route via Wohl-Ziegler bromination with mechanistic insights, and elucidate its key reactivity patterns, including nucleophilic substitution and Grignard reagent formation. The content herein is grounded in established chemical principles and supported by detailed experimental protocols and safety guidelines to empower scientists in its effective and safe application.

Molecular Identity and Physicochemical Properties

This compound is an organic compound characterized by a benzene ring substituted with two methyl groups at positions 2 and 4, and a bromomethyl group at position 1. This substitution pattern dictates its reactivity and physical characteristics.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,4-Dimethylbenzyl bromide | N/A |

| CAS Number | 2746-81-8 | N/A |

| Molecular Formula | C₉H₁₁Br | [1] |

| Molecular Weight | 199.09 g/mol | [1] |

| Appearance | Solid | [1] |

| InChI Key | WGLUZJWOTTXZIC-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(CBr)C=CC(C)=C1 | [1] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound after synthesis. The key expected features are outlined below.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the two benzylic protons (-CH₂Br) typically in the 4.4-4.7 ppm region, two singlets for the non-equivalent methyl groups (-CH₃) around 2.2-2.4 ppm, and a set of multiplets or distinct signals in the aromatic region (6.9-7.3 ppm) corresponding to the three protons on the benzene ring.

-

¹³C NMR: The carbon NMR would display signals for the benzylic carbon (-CH₂Br) around 30-35 ppm, two distinct signals for the methyl carbons, and six signals for the aromatic carbons, four of which are substituted (quaternary) and three are proton-bearing (CH).

-

IR Spectroscopy: Infrared analysis would reveal characteristic C-H stretching vibrations for the aromatic ring and alkyl groups (~2850-3100 cm⁻¹), C=C stretching for the aromatic ring (~1450-1600 cm⁻¹), and a prominent C-Br stretching absorption in the fingerprint region (~500-650 cm⁻¹).

Synthesis: The Wohl-Ziegler Bromination of 1,2,4-Trimethylbenzene

The most direct and efficient method for synthesizing this compound is the selective benzylic bromination of 1,2,4-trimethylbenzene (pseudocumene). The Wohl-Ziegler reaction is the gold standard for this transformation, employing N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.[2][3]

Mechanism Deep Dive

The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism.[4][5] The key to its selectivity for the benzylic position over aromatic bromination or addition to a double bond is that NBS maintains a very low, steady-state concentration of molecular bromine (Br₂).[4]

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation to form radicals.[5] This radical then abstracts a bromine atom from a trace amount of Br₂ to generate a bromine radical (Br•).

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from one of the benzylic methyl groups of 1,2,4-trimethylbenzene. This step is highly selective for the benzylic position because the resulting 2,4-dimethylbenzyl radical is resonance-stabilized by the aromatic ring.

-

The benzyl radical reacts with a molecule of Br₂ to form the desired product, this compound, and regenerates a bromine radical, which continues the chain.

-

-

Regeneration of Br₂: The HBr generated during propagation reacts with NBS to produce succinimide and a fresh molecule of Br₂. This step is crucial for maintaining the low Br₂ concentration needed to prevent unwanted side reactions.[4]

Detailed Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis.

-

Setup: To a dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,2,4-trimethylbenzene (1.0 eq) and a suitable solvent like carbon tetrachloride (CCl₄) or cyclohexane.

-

Scientist's Insight: Carbon tetrachloride is a traditional solvent because it is inert and the succinimide byproduct is insoluble in it, providing a visual endpoint as it floats to the surface.[2] Due to toxicity, cyclohexane or trifluorotoluene are now preferred alternatives.

-

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.0-1.1 eq) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide (0.02-0.05 eq).

-

Reaction: Heat the mixture to reflux (typically ~80°C for CCl₄) under a nitrogen atmosphere. The reaction can be monitored by the disappearance of the denser NBS and the appearance of the less dense succinimide.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the solid succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water and brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes) to yield pure this compound.

Core Reactivity and Synthetic Utility

The synthetic value of this compound stems from the high reactivity of the benzylic C-Br bond.

Nucleophilic Substitution Reactions

The compound is an excellent electrophile for nucleophilic substitution reactions. The benzylic carbon is susceptible to attack by a wide range of nucleophiles, typically via an Sₙ2 mechanism, due to the primary nature of the carbon and the good leaving group ability of bromide.[6] This allows for the straightforward formation of new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds.

Protocol Example: Synthesis of (2,4-Dimethylphenyl)acetonitrile

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

-

Nucleophile Addition: Add sodium cyanide (NaCN, 1.1-1.2 eq) to the solution.

-

Scientist's Insight: A polar aprotic solvent is chosen because it solvates the cation (Na⁺) but not the nucleophile (CN⁻), enhancing the nucleophilicity and accelerating the Sₙ2 reaction rate. Caution: Cyanide is highly toxic.

-

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50°C) until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction by pouring it into water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate under reduced pressure to afford the crude nitrile product, which can be further purified by distillation or chromatography.

Grignard Reagent Formation

Treatment with magnesium metal in an anhydrous ether solvent converts this compound into its corresponding Grignard reagent, (2,4-dimethylbenzyl)magnesium bromide.[7] This transforms the electrophilic benzylic carbon into a potent nucleophile.[8]

Critical Consideration: Grignard reagents are extremely sensitive to moisture and protic sources.[9] All glassware must be rigorously dried, and anhydrous solvents must be used.

Detailed Experimental Protocol: Grignard Reagent Formation

-

Setup: Assemble a three-neck flask (oven-dried and cooled under nitrogen) with a dropping funnel, condenser, and nitrogen inlet. Add magnesium turnings (1.1-1.2 eq) to the flask.

-

Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[7] Add a small portion of a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) to the flask, just enough to cover the magnesium.

-

Addition: Once the reaction initiates (indicated by bubbling or a gentle exotherm), slowly add the remaining THF solution from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture (with heating if necessary) until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent, ready for use in subsequent reactions.

Safety, Handling, and Storage

Proper handling of this compound is crucial due to its hazardous properties.

Table 2: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement | Classification | Source(s) |

| GHS07 | H302: Harmful if swallowed | Acute Toxicity 4 (Oral) | [1][10] | |

| H315: Causes skin irritation | Skin Irritation 2 | [11][12] | ||

| H319: Causes serious eye irritation | Eye Irritation 2 | [10][11][12] |

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Handle in a well-ventilated fume hood.[11]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale dust or vapors.[13] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals.[11][13]

Conclusion

This compound is a synthetically powerful and versatile intermediate. A thorough understanding of its properties, its synthesis via the Wohl-Ziegler reaction, and its characteristic reactivity patterns—especially nucleophilic substitution and Grignard formation—is essential for its effective use in the design and execution of complex synthetic strategies. For professionals in drug discovery and materials science, this compound offers a reliable means to incorporate the 2,4-dimethylbenzyl scaffold, enabling the exploration of novel chemical space. Adherence to strict safety protocols is mandatory for its handling and application in the laboratory.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734604, this compound. Retrieved from [Link]

-

Fine Chemicals Blog. (n.d.). Exploring 1-Bromo-2,4-Dimethoxybenzene: Properties and Applications. Retrieved from [Link]

-

Global MSDS. (2019). Safety Data Sheet. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Supporting information - Electronic Supplementary Material (ESI) for Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68503, Benzene, 1-bromo-2,4-dimethyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). Halides (bromobenzene 1, (bromomethyl)benzene 4) and their corresponding Grignard reagent (2,5) and Wurtz coupling product (3, 6). Retrieved from [Link]

-

Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]

-

Chem-Station. (2014). Wohl-Ziegler Bromination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-2,4-dimethyl-. Retrieved from [Link]

-

YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab. Retrieved from [Link]

-

YouTube. (2022). Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. Retrieved from [Link]

Sources

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 3. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Wohl-Ziegler Reaction [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Grignard reagent - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. Benzene, 1-bromo-2,4-dimethyl- | C8H9Br | CID 68503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

Introduction: A Versatile Building Block in Modern Synthesis

An In-depth Technical Guide to 1-(Bromomethyl)-2,4-dimethylbenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject Matter Expert: Gemini, Senior Application Scientist

This compound, identified by its CAS number 3484-93-1, is a substituted aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. As a derivative of 1,2,4-trimethylbenzene (pseudocumene), its strategic placement of a reactive bromomethyl group on a dimethylated benzene ring makes it a valuable intermediate. The benzylic bromide functionality serves as a potent electrophilic site, enabling chemists to introduce the 2,4-dimethylbenzyl moiety into a wide array of molecular scaffolds. This capability is particularly crucial in drug development, where precise structural modifications are paramount for optimizing the pharmacological properties of lead compounds. This guide provides a comprehensive technical overview of its synthesis, reactivity, characterization, and safe handling, grounded in established chemical principles and experimental insights.

| Property | Value | Source |

| CAS Number | 3484-93-1 | [1] |

| Molecular Formula | C₉H₁₁Br | |

| Molecular Weight | 199.09 g/mol | |

| Appearance | Solid | |

| SMILES | CC1=C(CBr)C=CC(C)=C1 | |

| InChI Key | WGLUZJWOTTXZIC-UHFFFAOYSA-N |

Section 1: Synthesis and Purification – The Wohl-Ziegler Reaction

The primary and most efficient route for the synthesis of this compound is through the free-radical bromination of 1,2,4-trimethylbenzene at the benzylic position. This transformation, a variation of the Wohl-Ziegler reaction, is highly selective for the benzylic C-H bonds due to the resonance stabilization of the resulting benzylic radical intermediate.[2][3]

Causality of Experimental Choices:

-

Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice over molecular bromine (Br₂).[2] The core reason is to maintain a low, steady concentration of Br₂ in the reaction medium. This is achieved through the reaction of NBS with trace amounts of HBr that are generated during the reaction.[2] Using a high concentration of Br₂ directly would lead to undesirable side reactions, primarily electrophilic aromatic substitution on the electron-rich dimethylbenzene ring.

-

Radical Initiator: The reaction requires an initiator to generate the initial bromine radical. Common choices include benzoyl peroxide or azobisisobutyronitrile (AIBN), which decompose upon heating or UV irradiation to form radicals that initiate the chain reaction.[4]

-

Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane is typically used.[5] These solvents do not participate in the radical reaction and effectively dissolve the starting materials. Due to toxicity concerns, solvents like PhCF₃ are now sometimes used as alternatives to CCl₄.[5]

Workflow for Synthesis of this compound

Caption: Common nucleophilic substitution reactions.

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic techniques provides a complete structural profile. [6]

| Technique | Expected Data |

|---|---|

| ¹H NMR | ~2.3 ppm (s, 3H, Ar-CH₃), ~2.4 ppm (s, 3H, Ar-CH₃), ~4.5 ppm (s, 2H, -CH₂Br), ~7.0-7.2 ppm (m, 3H, Ar-H). The exact shifts of the two methyl groups and three aromatic protons will be distinct due to their different electronic environments. |

| ¹³C NMR | ~19-21 ppm (Ar-CH₃), ~32-34 ppm (-CH₂Br), ~127-139 ppm (aromatic carbons). Six distinct signals are expected for the aromatic carbons. |

| IR Spectroscopy | ~2950-3100 cm⁻¹ (C-H stretch), ~1600 & ~1450 cm⁻¹ (C=C aromatic ring stretch), ~1200 cm⁻¹ (C-Br stretch). |

| Mass Spec. (MS) | Molecular ion peaks with a characteristic isotopic pattern for a single bromine atom: [M]⁺ at m/z 198 and [M+2]⁺ at m/z 200 with an approximate 1:1 intensity ratio. A major fragment would be the loss of Br (m/z 119), corresponding to the stable 2,4-dimethylbenzyl cation. |

Generalized Protocol for NMR Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of the solid sample.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Analysis: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Section 4: Safety, Handling, and Storage

As a benzylic bromide, this compound is a lachrymator and a potent alkylating agent. It must be handled with appropriate caution to avoid exposure.

| Safety Aspect | Guideline |

| GHS Pictograms | GHS07 (Exclamation Mark) |

| Hazard Statements | H302: Harmful if swallowed. Corrosive and lachrymatory properties are expected based on class. |

| Precautionary Statements | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles with side shields, and a laboratory coat are mandatory. All manipulations should be performed within a certified chemical fume hood. [7][8] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Ensure adequate ventilation. [7] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from moisture, strong bases, and oxidizing agents. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not mix with other waste streams. |

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its ability to undergo selective nucleophilic substitution reactions makes it an essential tool for chemists, particularly those in drug discovery and development, for constructing complex molecular frameworks. A thorough understanding of its synthesis via benzylic bromination, its reactivity profile, and its handling requirements is critical for its safe and effective application in the laboratory. This guide serves as a foundational resource for scientists leveraging this versatile building block to advance their research goals.

References

-

This compound. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry. Retrieved January 5, 2026, from [Link]

-

Benzylic Bromination of Aromatic Compounds. (2023, August 7). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

-

Benzene, 1-bromo-2,4-dimethyl-. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Reactions at the benzylic position. (n.d.). Khan Academy. Retrieved January 5, 2026, from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

-

Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved January 5, 2026, from [Link]

-

Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022, October 26). Scientific Update. Retrieved January 5, 2026, from [Link]

-

Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation. (n.d.). PMC. Retrieved January 5, 2026, from [Link]

Sources

- 1. This compound | C9H11Br | CID 2734604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 4. 2,3-BIS-BROMOMETHYL-1,4-DIMETHOXY-BENZENE synthesis - chemicalbook [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 1-(Bromomethyl)-2,4-dimethylbenzene: Structure, Synthesis, and Applications

Executive Summary: 1-(Bromomethyl)-2,4-dimethylbenzene, also known as 2,4-dimethylbenzyl bromide, is a substituted aromatic hydrocarbon of significant interest to the chemical synthesis and pharmaceutical industries. Its structure, featuring a reactive benzylic bromide, makes it a versatile intermediate for introducing the 2,4-dimethylbenzyl moiety into a wide range of molecular scaffolds. This guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-tested protocol for its synthesis via free-radical bromination, an analysis of its chemical reactivity, and essential safety and handling procedures tailored for research and development professionals.

Chemical Identity and Physicochemical Properties

Nomenclature and Identifiers

Correctly identifying a chemical reagent is critical for experimental reproducibility and safety. This compound is frequently confused with its isomers, such as 1-bromo-2,4-dimethylbenzene, which has fundamentally different reactivity. The primary identifiers for the target compound are summarized below.

| Identifier | Value | Source |

| Preferred IUPAC Name | This compound | [1] |

| Synonym | 2,4-Dimethylbenzyl bromide | [1][2] |

| CAS Number | 78831-87-5 | [1][2] |

| Molecular Formula | C₉H₁₁Br | [1] |

| Molecular Weight | 199.09 g/mol | [1] |

| InChI Key | WGLUZJWOTTXZIC-UHFFFAOYSA-N |

Structural Representation

The structure consists of a benzene ring substituted at positions 1, 2, and 4. The bromomethyl group (-CH₂Br) is at position 1, with methyl groups (-CH₃) at positions 2 and 4. This specific arrangement influences the electronic properties and steric environment of the reactive benzylic carbon.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of the compound are essential for planning reactions, purifications, and storage. It is a solid at room temperature.[2]

| Property | Value | Source |

| Physical State | Solid | [2] |

| Melting Point | 15 °C | [2] |

| Boiling Point | 235.4 °C at 760 mmHg | [2] |

| Density | 1.314 g/cm³ | [2] |

| Flash Point | 101.7 °C | [2] |

Synthesis and Purification

Mechanistic Rationale: The Wohl-Ziegler Reaction

The most efficient and selective method for synthesizing benzylic bromides from their corresponding methylarenes is the Wohl-Ziegler reaction.[3][4] This reaction employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is the reagent of choice over molecular bromine (Br₂) for benzylic bromination. The core reason is selectivity. NBS maintains a very low, steady-state concentration of Br₂ in the reaction mixture, which favors the radical substitution pathway at the benzylic position over competitive ionic electrophilic addition to the aromatic ring.[5][6]

-

Radical Initiator: The reaction proceeds via a free-radical chain mechanism. An initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is required to generate the initial bromine radical that propagates the chain reaction.[5][7]

-

Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or benzene is traditionally used because it does not react with the radical intermediates.[3] Due to toxicity and environmental concerns, safer alternatives like acetonitrile or trifluorotoluene are now often employed.[3][5]

Detailed Experimental Protocol: Synthesis from 1,2,4-Trimethylbenzene

This protocol describes the selective bromination of a single methyl group of 1,2,4-trimethylbenzene (pseudocumene).

Materials:

-

1,2,4-Trimethylbenzene (pseudocumene)

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO) or AIBN

-

Anhydrous Benzene or Acetonitrile

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Thiosulfate Solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2,4-trimethylbenzene (1.0 equivalent) in anhydrous benzene (or acetonitrile). The setup should be in a well-ventilated fume hood.[8]

-

Reagent Addition: Add N-bromosuccinimide (1.0 eq.) and a catalytic amount of benzoyl peroxide (approx. 0.02 eq.).

-

Reaction: Heat the mixture to a vigorous reflux. The reaction is initiated by the decomposition of the peroxide.[8] The reaction progress can be monitored by observing the solid succinimide (a byproduct) floating to the surface, as it is less dense than the NBS starting material which sinks.[3][5]

-

Workup: Once the reaction is complete (all NBS consumed), cool the flask to room temperature. Filter the mixture to remove the succinimide.[8]

-

Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[9]

Synthesis and Purification Workflow

Caption: Step-by-step workflow for the synthesis and purification of the title compound.

Purification and Characterization

The crude product is typically an oil or a low-melting solid which can be purified by recrystallization from a suitable solvent like hexane or by column chromatography.[9] Structure confirmation is achieved through spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is the most powerful tool for confirming the structure. Expected signals (in CDCl₃) are:

-

¹³C NMR: The carbon spectrum will show nine distinct signals, including a signal for the benzylic carbon (-CH₂Br) around δ 30-34 ppm and characteristic signals for the aromatic carbons.[10]

Chemical Reactivity and Synthetic Utility

The Benzylic Bromide Moiety: A Versatile Electrophile

The core of this compound's utility lies in the high reactivity of the bromomethyl group. As a benzylic bromide, it is an excellent electrophile for nucleophilic substitution (Sₙ2) reactions. The adjacent benzene ring stabilizes the transition state, accelerating the reaction rate compared to a simple alkyl bromide. This makes it a valuable reagent for attaching the 2,4-dimethylbenzyl group, which can serve as a protecting group or as a structural component in drug discovery.[11][12][13]

Common Transformations

The compound readily reacts with a variety of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. This versatility is crucial for building molecular complexity.

Caption: Common nucleophilic substitution reactions of this compound.

Application in Drug Development

Benzyl bromides are foundational building blocks in medicinal chemistry.[11][14] The 2,4-dimethylbenzyl group introduced by this reagent can be used to:

-

Install Protecting Groups: Temporarily mask reactive functional groups like alcohols or amines during a multi-step synthesis.[13]

-

Build Molecular Scaffolds: Serve as a rigid or semi-rigid linker to connect different pharmacophores, creating novel drug candidates with potentially enhanced or new biological activities.

-

Modify Lead Compounds: The addition of the lipophilic 2,4-dimethylbenzyl group can modulate a drug's solubility, membrane permeability, and metabolic stability, which are key parameters in optimizing a drug's pharmacokinetic profile.

Safety, Handling, and Storage

Hazard Identification

This compound is a hazardous chemical and must be handled with appropriate precautions. Like many benzylic bromides, it is a lachrymator (tear-inducing agent) and an irritant.[15]

-

GHS Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[16]

-

Serious Eye Damage/Eye Irritation (Category 2), H319: Causes serious eye irritation.[16]

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.[16]

-

-

GHS Pictogram:

-

GHS07 (Exclamation Mark)

-

Safe Handling Protocols

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[16][17] Eyewash stations and safety showers must be readily accessible.[16]

-

Personal Protective Equipment (PPE):

First Aid and Emergency Procedures

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[18]

-

Disposal: Dispose of waste materials in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

This compound is a valuable and highly reactive chemical intermediate. Its utility is centered on the benzylic bromide functional group, which allows for the straightforward introduction of the 2,4-dimethylbenzyl moiety into diverse molecular structures. While its primary application is in advanced organic synthesis, particularly in the fields of pharmaceutical and materials science, its hazardous properties necessitate strict adherence to safety protocols. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in a research and development setting.

References

-

Benzyl Bromide: Properties, Applications, and Industry Insights. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Benzyl Bromide: Comprehensive Overview and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Wohl–Ziegler bromination. (2023). In Wikipedia. Retrieved from [Link]

-

Wohl-Ziegler Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Wohl-Ziegler Reaction. (n.d.). Merck & Co. Retrieved from [Link]

-

Wohl-Ziegler Bromination. (2014, April 19). Chem-Station. Retrieved from [Link]

-

The Indispensable Role of Benzyl Bromide in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Benzyl Bromide. (n.d.). Organic-Chemistry.org. Retrieved from [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Benzene, 1-bromo-2,4-dimethyl-. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. (2022, October 25). Thermo Fisher Scientific Chemicals [YouTube]. Retrieved from [Link]

-

This compound | CAS 78831-87-5. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

-

Benzene, 1-bromo-2,4-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Interpreting simple 1H-NMR spectra. (n.d.). Retrieved from [Link]

-

Regioselective Bromination of 1,4-Dimethoxy-2,3-dimethylbenzene and Conversion into Sulfur-Functionalized Benzoquinones. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Cas 78831-87-5,2,4-DIMETHYLBENZYL BROMIDE. (n.d.). LookChem. Retrieved from [Link]

-

3-thenyl bromide. (1953). Organic Syntheses, 33, 96. Retrieved from [Link]

- Method for preparing bromomethyl-biphenyl derivatives. (2010). Google Patents.

-

1,4-Benzoquinones with Styryl Substituents. (n.d.). Sciencemadness.org. Retrieved from [Link]

Sources

- 1. This compound | CAS 78831-87-5 [matrix-fine-chemicals.com]

- 2. Page loading... [guidechem.com]

- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 4. Wohl-Ziegler Reaction [drugfuture.com]

- 5. Wohl-Ziegler Reaction [organic-chemistry.org]

- 6. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2,4-DIMETHYLBENZYL BROMIDE | 78831-87-5 [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. innospk.com [innospk.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Benzyl Bromide [commonorganicchemistry.com]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

A Technical Guide to 1-(Bromomethyl)-2,4-dimethylbenzene: Properties, Synthesis, and Applications in Drug Discovery

Abstract

1-(Bromomethyl)-2,4-dimethylbenzene is a substituted aromatic hydrocarbon featuring a highly reactive benzylic bromide functional group. This reactivity makes it a valuable and versatile intermediate in organic synthesis, particularly within the fields of medicinal chemistry and drug development. Its structure allows for the strategic introduction of a 2,4-dimethylbenzyl moiety into target molecules, a common tactic for modifying steric bulk, lipophilicity, and metabolic stability. This guide provides an in-depth overview of the compound's physicochemical properties, a detailed and mechanistically justified protocol for its synthesis, its core applications as an electrophilic building block in pharmaceutical research, and essential safety and handling protocols.

Physicochemical Properties and Identification

This compound is a solid organic compound whose utility is defined by its chemical structure: a benzene ring substituted with two methyl groups and one bromomethyl group.[1] The key to its function is the bromomethyl group, which serves as a potent electrophilic site for alkylation reactions.

A summary of its core physicochemical properties is presented below for quick reference by researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁Br | |

| Molecular Weight | 199.09 g/mol | |

| Appearance | Solid | |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,4-Dimethylbenzyl bromide | N/A |

| InChI Key | WGLUZJWOTTXZIC-UHFFFAOYSA-N |

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively and selectively achieved through the free-radical bromination of the corresponding trimethylbenzene precursor, 1,2,4-trimethylbenzene (also known as pseudocumene).[2] This method is a cornerstone of synthetic organic chemistry for functionalizing benzylic positions.[3][4]

2.1. Causality of Method Selection

The choice of free-radical bromination is dictated by the desired regioselectivity. The benzylic C-H bonds of the methyl groups on the aromatic ring are significantly weaker than the aromatic C-H bonds. During a free-radical chain reaction, a bromine radical will preferentially abstract a benzylic hydrogen atom.[5][6] This is because the resulting benzylic radical is resonance-stabilized by the aromatic ring, making it a low-energy, readily formed intermediate.

Using N-Bromosuccinimide (NBS) as the bromine source is critical for maintaining a low, constant concentration of molecular bromine (Br₂) and bromine radicals. This minimizes competitive and undesirable electrophilic aromatic substitution on the electron-rich benzene ring. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to start the chain reaction.[7][8]

2.2. Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

1,2,4-Trimethylbenzene (Pseudocumene)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or a more environmentally benign solvent like 1,2-dichloroethane.[9][10]

-

Saturated sodium bicarbonate solution

-

Saturated sodium sulfite solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2,4-trimethylbenzene and the chosen solvent (e.g., CCl₄).

-

Reagent Addition: Add N-Bromosuccinimide (1.0 equivalent) and a catalytic amount of AIBN (0.02 equivalents).

-

Initiation & Reflux: Heat the mixture to reflux (approx. 77°C for CCl₄). The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of succinimide, which floats.

-

Workup - Quenching: After the reaction is complete (typically 2-4 hours, monitored by TLC or GC-MS), cool the mixture to room temperature.

-

Workup - Filtration: Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of the reaction solvent.

-

Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated sodium sulfite solution (to remove any remaining Br₂), saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

2.3. Visualization of Synthetic Workflow

The following diagram outlines the logical flow of the synthesis protocol.

Caption: Synthesis workflow for this compound.

Applications in Drug Development

The utility of this compound in drug development stems from its identity as a benzylic bromide. Such compounds are potent electrophiles and alkylating agents, used to form new carbon-heteroatom or carbon-carbon bonds.[11][12]

3.1. Role as an Electrophilic Intermediate

The carbon atom of the bromomethyl group is highly susceptible to nucleophilic attack. This allows for the covalent attachment of the 2,4-dimethylbenzyl group to a wide range of nucleophiles commonly found in bioactive molecules, including:

-

Alcohols and Phenols (O-Alkylation): To form ethers.

-

Amines (N-Alkylation): To form substituted amines.[13]

-

Thiols (S-Alkylation): To form thioethers.

-

Carboxylates (O-Alkylation): To form esters, often used as protecting groups.[3]

This reactivity is fundamental in building complex molecular architectures needed for active pharmaceutical ingredients (APIs).[14][15]

3.2. Scaffold Modification and Pharmacophore Elaboration

In drug design, small molecular modifications can lead to significant changes in pharmacological activity. This compound is an ideal reagent for:

-

Introducing Steric Bulk: The dimethylbenzyl group can be used to probe steric pockets in enzyme active sites or receptors.

-

Increasing Lipophilicity: The addition of this hydrocarbon-rich fragment increases the overall lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Blocking Metabolic Sites: Attaching the bulky 2,4-dimethylbenzyl group near a metabolically labile site on a drug candidate can sterically hinder enzymatic degradation, thereby increasing the drug's half-life.

3.3. Logical Workflow for Application

The diagram below illustrates the general role of this compound in modifying a drug scaffold containing a nucleophilic handle.

Caption: Application as an alkylating agent in drug scaffold modification.

Safety, Handling, and Storage

As with other benzylic bromides, this compound is expected to be a hazardous substance that requires careful handling.[13] It is classified as an irritant and is harmful if swallowed.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[16][17]

-

Hazards: This compound is a suspected lachrymator (a substance that irritates the eyes and causes tears) and is irritating to the skin, eyes, and respiratory system.[13][18] Avoid inhalation of dust or vapors and prevent all contact with skin and eyes.[17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[16]

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal.[16] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a potent and specific synthetic intermediate with significant value for researchers in organic and medicinal chemistry. Its well-defined reactivity, centered on the benzylic bromide, allows for the precise and strategic modification of complex molecules. Through a straightforward and high-yielding synthesis via free-radical bromination, this reagent provides an accessible tool for elaborating drug scaffolds, enhancing pharmacokinetic properties, and exploring structure-activity relationships. Adherence to strict safety protocols is mandatory to mitigate the risks associated with its handling, ensuring its effective and safe application in the laboratory.

References

-

Wikipedia. (n.d.). Benzyl bromide. Retrieved from [Link]

-

Organic Chemistry. (n.d.). Benzyl Bromide. Common Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Bromomethyl)-2,4-dimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1-bromo-2,4-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, (bromomethyl)- (CAS 100-39-0). Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-2,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-2,4-dimethyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Chemsrc. (2025, August 25). 1-Bromo-2,4-dimethylbenzene. Retrieved from [Link]

-

BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]

-

Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203-5. Retrieved from [Link]

-

Aitken, R. A., et al. (n.d.). Regioselective Bromination of 1,4-Dimethoxy-2,3-dimethylbenzene and Conversion into Sulfur-Functionalized Benzoquinones. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). US4899004A - Process for producing trimethylbenzene.

-

Chad's Prep. (2020, December 14). 10.1 Free Radical Halogenation | Organic Chemistry. YouTube. Retrieved from [Link]

-

Murray, P., et al. (2007). 2,4,6-Tris(bromomethyl)-1,3,5-trimethylbenzene. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2,4-Trimethylbenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link]

-

Organic Chemistry Explained!. (2018, March 15). Radical bromination. YouTube. Retrieved from [Link]

-

Menzek, A., & Goksu, S. (2009). First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols. Semantic Scholar. Retrieved from [Link]

-

Sowa, M., et al. (n.d.). Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes. ResearchGate. Retrieved from [Link]

Sources

- 1. This compound | C9H11Br | CID 2734604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,4-Trimethylbenzene - Wikipedia [en.wikipedia.org]

- 3. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 4. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. innospk.com [innospk.com]

- 12. nbinno.com [nbinno.com]

- 13. Benzyl Bromide [commonorganicchemistry.com]

- 14. innospk.com [innospk.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. synquestlabs.com [synquestlabs.com]

- 18. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 1-(Bromomethyl)-2,4-dimethylbenzene: Synthesis, Characterization, and Applications

Abstract

1-(Bromomethyl)-2,4-dimethylbenzene, a key aromatic halogenated hydrocarbon, serves as a versatile intermediate in advanced organic synthesis. This technical guide provides an in-depth exploration of this compound, beginning with a clarification of its nomenclature and key identifiers. We delve into the mechanistic principles behind its synthesis, offering a comparative analysis of established protocols, including the highly selective Wohl-Ziegler benzylic bromination. A comprehensive section on analytical characterization provides researchers with the expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) necessary for unambiguous identification and purity assessment. Furthermore, this guide highlights the compound's utility as a building block in the pharmaceutical industry, supported by relevant examples. Concluding with essential safety and handling protocols, this document is an authoritative resource for researchers, chemists, and drug development professionals aiming to leverage this reagent in their synthetic endeavors.

Introduction and Nomenclature

This compound is a disubstituted toluene derivative where a bromine atom is attached to one of the methyl groups, rendering it a reactive benzylic bromide. Its utility in organic synthesis stems from the lability of the carbon-bromine bond, which makes the 2,4-dimethylbenzyl group an excellent electrophile for introduction into various molecular scaffolds. Due to historical and systematic naming conventions, this compound is known by several synonyms, which can be a source of ambiguity in literature and commercial sourcing. This guide aims to consolidate this information for clarity.

A crucial distinction must be made between benzylic bromination (on the methyl group) and aromatic bromination (on the benzene ring). The title compound, a product of benzylic bromination, should not be confused with isomers like 1-bromo-2,4-dimethylbenzene, where the bromine is directly attached to the aromatic ring.[1]

Compound Identification

To ensure precision in research and procurement, a clear understanding of the compound's various identifiers is essential. The following table summarizes the primary names and registration numbers.

| Identifier | Value | Source(s) |

| Primary IUPAC Name | This compound | [2] |

| CAS Number | 78831-87-5 | [3] |

| Molecular Formula | C₉H₁₁Br | [3] |

| Molecular Weight | 199.09 g/mol | [3] |

| Common Synonyms | 2,4-Dimethylbenzyl bromide | [4] |

| α-Bromo-2,4-dimethyltoluene | ||

| Benzene, 1-(bromomethyl)-2,4-dimethyl- | [3] |

Physicochemical Properties

This compound is typically a colorless solid under standard conditions.[3] Its physical properties are critical for designing reaction setups, purification procedures, and ensuring safe storage.

| Property | Value | Source(s) |

| Appearance | Colorless solid | [3] |

| Melting Point | 15 °C | [4] |

| Boiling Point | 235.4 °C at 760 mmHg | [4] |

| Density | 1.314 g/cm³ | [4] |

| Refractive Index | 1.554 | [4] |

Synthesis and Mechanistic Insights

The synthesis of this compound primarily involves the selective bromination of a methyl group at a benzylic position of 1,3-dimethylbenzene (m-xylene) or a derivative. The choice of synthetic route is dictated by the desired selectivity, scale, and safety considerations.

Preferred Method: Wohl-Ziegler Benzylic Bromination

The Wohl-Ziegler reaction is the most reliable and selective method for benzylic bromination.[2][5] It utilizes N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or UV light.[2] The key advantage of NBS is that it maintains a very low, steady-state concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) in the reaction medium.[6] This is crucial because high concentrations of Br₂ would lead to competing electrophilic addition to the aromatic ring, a significant side reaction.

Mechanism: The reaction proceeds via a free-radical chain mechanism:

-

Initiation: The radical initiator (or UV light) homolytically cleaves to form initial radicals, which then react with trace HBr to generate a bromine radical (Br•).

-

Propagation (Step 1): A bromine radical abstracts a hydrogen atom from one of the methyl groups of m-xylene. This abstraction occurs preferentially at the benzylic position because the resulting 2,4-dimethylbenzyl radical is stabilized by resonance with the aromatic ring.

-

Propagation (Step 2): The 2,4-dimethylbenzyl radical reacts with a molecule of Br₂ (generated in situ from the reaction of NBS with HBr) to form the product, this compound, and a new bromine radical, which continues the chain.

-

Termination: The reaction terminates when two radicals combine.

Alternative Method: Synthesis from 2,4-Dimethylbenzyl Alcohol

An alternative route involves the conversion of the corresponding alcohol. This method avoids the direct use of radical conditions on the hydrocarbon but requires the prior synthesis of 2,4-dimethylbenzyl alcohol.

Protocol: A common procedure involves treating (2,4-dimethylphenyl)methanol with a brominating agent like phosphorus tribromide (PBr₃) in an ethereal solvent.[7]

-

Setup: A solution of (2,4-dimethylphenyl)methanol in a suitable solvent (e.g., diisopropyl ether) is prepared in a flask and cooled to 0 °C in an ice bath.

-

Addition: Phosphorus tribromide is added dropwise to the cooled solution with stirring.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for approximately 1-2 hours.

-

Workup: The reaction is quenched by the addition of water. The product is extracted into an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine. After drying over an anhydrous salt (e.g., MgSO₄), the solvent is removed under reduced pressure to yield the product.[7]

Causality: This method is effective for small-scale synthesis when the starting alcohol is readily available. The reaction proceeds via an Sₙ2-type mechanism where the hydroxyl group is converted into a good leaving group by PBr₃, followed by displacement by the bromide ion. It offers high conversion but uses corrosive and moisture-sensitive reagents.

Analytical Characterization

Rigorous characterization is imperative to confirm the identity and purity of the synthesized this compound. The following data represents expected outcomes from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Proton NMR is the primary tool for structural confirmation. The spectrum is characterized by distinct signals for the benzylic, aromatic, and methyl protons.

-

Expected Chemical Shifts (CDCl₃):

-

δ 7.17-7.20 ppm (d, 1H): Aromatic proton ortho to the -CH₂Br group.

-

δ 6.96-7.00 ppm (m, 2H): Remaining two aromatic protons.

-

δ 4.50 ppm (s, 2H): Benzylic protons of the -CH₂Br group. The singlet nature and downfield shift are highly characteristic.

-

δ 2.37 ppm (s, 3H): Methyl protons at the C4 position.

-

δ 2.30 ppm (s, 3H): Methyl protons at the C2 position.[7]

-

-

-

¹³C NMR: Carbon NMR provides complementary information about the carbon skeleton.

-

Predicted Chemical Shifts (CDCl₃):

-

δ 138-140 ppm: Aromatic quaternary carbon at C4.

-

δ 136-138 ppm: Aromatic quaternary carbon at C1.

-

δ 134-136 ppm: Aromatic quaternary carbon at C2.

-

δ 131-133 ppm: Aromatic C-H carbon (methine).

-

δ 128-130 ppm: Aromatic C-H carbon (methine).

-

δ 126-128 ppm: Aromatic C-H carbon (methine).

-

δ 32-34 ppm: Benzylic carbon (-CH₂Br).

-

δ 20-22 ppm: Methyl carbon (-CH₃).

-

δ 18-20 ppm: Methyl carbon (-CH₃). (Note: Predictions are based on additive rules and comparison with similar structures.[8][9])

-

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the aromatic ring and the alkyl halide functionality.

-

Expected Absorption Bands:

-

3100-3000 cm⁻¹: Aromatic C-H stretching.

-

3000-2850 cm⁻¹: Aliphatic C-H stretching (from methyl and methylene groups).

-

1615, 1500 cm⁻¹: Aromatic C=C ring stretching.

-

~1210 cm⁻¹: C-Br stretching vibration (can be weak).

-

880-810 cm⁻¹: C-H out-of-plane bending, indicative of the 1,2,4-trisubstitution pattern on the benzene ring.[10]

-

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry will result in a characteristic molecular ion and fragmentation pattern.

-

Expected m/z Fragments:

-

m/z 198/200: Molecular ion peak (M⁺•), showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).

-

m/z 119: Base peak, corresponding to the loss of the bromine radical ([M-Br]⁺). This fragment is the stable 2,4-dimethylbenzyl cation.

-

m/z 91: Loss of an ethyl group from the [M-Br]⁺ fragment, forming the tropylium ion, a common fragment for benzylic compounds.[11][12]

-

Applications in Pharmaceutical Development

Benzylic bromides are powerful alkylating agents and are widely used as intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[13] While direct examples for this compound are proprietary or less common, its structural isomer, 3,5-bis(bromomethyl)toluene, is a key precursor in the synthesis of Anastrozole , a non-steroidal aromatase inhibitor used to treat breast cancer.[14][15][16]

The synthesis of Anastrozole involves the alkylation of 1,2,4-triazole with a functionalized benzylic bromide.[14] This highlights the critical role of reagents like this compound as electrophilic building blocks. They enable the covalent linkage of an aromatic core to a nucleophilic moiety (like a heterocycle), a common strategy in medicinal chemistry to construct drug candidates. The dimethyl substitution pattern allows for fine-tuning of steric and electronic properties, influencing the molecule's binding affinity and pharmacokinetic profile.

Safety, Handling, and Disposal

This compound and related benzylic bromides are hazardous chemicals that require strict safety protocols.

-

Hazards:

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of vapors.

-

Gloves: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

-

Lab Coat: A chemically resistant lab coat must be worn and kept buttoned.

-

Handling: Avoid all personal contact.[19] Use compatible spatulas and glassware. Keep containers tightly sealed when not in use. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and moisture.[20]

Spill and Disposal Procedures

-

Spills: In case of a spill, evacuate the area. Absorb the spill with an inert, non-combustible material (e.g., sand or vermiculite). Do not use combustible materials like paper towels. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Disposal: All waste containing this compound, including contaminated materials and empty containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge to drains.

References

- 1. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Wohl-Ziegler Reaction [organic-chemistry.org]

- 7. 2,4-DIMETHYLBENZYL BROMIDE | 78831-87-5 [chemicalbook.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. youtube.com [youtube.com]

- 13. zhishangchemical.com [zhishangchemical.com]

- 14. vjs.ac.vn [vjs.ac.vn]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. dept.harpercollege.edu [dept.harpercollege.edu]

An In-Depth Technical Guide to 1-(Bromomethyl)-2,4-dimethylbenzene for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

1-(Bromomethyl)-2,4-dimethylbenzene, also commonly referred to as 2,4-dimethylbenzyl bromide, is a substituted aromatic hydrocarbon that serves as a valuable intermediate in the field of organic synthesis. Its structure, featuring a reactive benzylic bromide functional group, makes it a potent alkylating agent, enabling the introduction of the 2,4-dimethylbenzyl moiety into a wide array of molecular scaffolds. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to drug discovery and development.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, application in reactions, and purification. The key physical constants for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 78831-87-5 | [1] |

| Molecular Formula | C₉H₁₁Br | [2] |

| Molecular Weight | 199.09 g/mol | [2] |

| Appearance | Colorless solid or oil | [1] |

| Melting Point | 15 °C | [3] |

| Boiling Point | 235.4 °C at 760 mmHg | [3] |

| Density | 1.314 g/cm³ | |

| Solubility | Soluble in many organic solvents. | |

| Refractive Index | 1.554 | [3] |

Synthesis of this compound: A Reliable Protocol

The synthesis of this compound is most commonly achieved through the bromination of the corresponding alcohol, (2,4-dimethylphenyl)methanol. This method offers high yields and a straightforward procedure.

Experimental Protocol: Synthesis from (2,4-dimethylphenyl)methanol

This protocol details the conversion of (2,4-dimethylphenyl)methanol to this compound using phosphorus tribromide.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (2,4-dimethylphenyl)methanol in a suitable anhydrous solvent such as diisopropyl ether.

-

Cool the solution to 0 °C using an ice bath.

Step 2: Addition of Brominating Agent

-

Slowly add phosphorus tribromide (PBr₃) dropwise to the cooled solution of the alcohol. The addition should be controlled to maintain the temperature at 0 °C.[4]

Step 3: Reaction Progression

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately one hour to ensure the reaction goes to completion.[4]

Step 4: Workup and Purification

-

Quench the reaction by carefully adding water.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.[4]

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield this compound as a colorless oil.[1]

Caption: General nucleophilic substitution pathway.

Role in Drug Development and Medicinal Chemistry

While specific examples of this compound in marketed drugs are not readily found in publicly available literature, its structural motif and reactivity profile suggest its utility as a key intermediate in the synthesis of biologically active compounds. Related brominated aromatic compounds are known to be precursors in the development of various therapeutic agents, including analgesics and anti-inflammatory drugs. [5]The 2,4-dimethylbenzyl group can be incorporated into lead compounds to explore structure-activity relationships, influencing factors such as lipophilicity, metabolic stability, and binding interactions with biological targets. For instance, similar benzyl halides are used in the synthesis of compounds that act as alkylating agents, a class of molecules with applications in anticancer therapy. [6][7]

Safety and Handling: A Researcher's Responsibility

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

GHS Hazard Classification

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed) [2]* Skin Corrosion/Irritation: Category 1B or 2 (Causes severe skin burns and eye damage or causes skin irritation) [8]* Serious Eye Damage/Eye Irritation: Category 1 or 2 (Causes serious eye damage or causes serious eye irritation) [8]* Specific target organ toxicity — single exposure: Category 3 (May cause respiratory irritation) [8]

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and appropriate protective clothing.

Handling and Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines. [9]

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its well-defined physicochemical properties and straightforward synthesis make it an accessible building block for academic and industrial researchers. The primary utility of this compound lies in its ability to act as an efficient alkylating agent, enabling the strategic incorporation of the 2,4-dimethylbenzyl group into diverse molecular architectures. While its direct application in marketed pharmaceuticals is not extensively documented, its potential as a key intermediate in the synthesis of novel bioactive compounds remains a promising area for future research and development. Adherence to strict safety protocols is essential when handling this hazardous chemical.

References

- 2,4-DIMETHYLBENZYL BROMIDE | 78831-87-5. ChemicalBook. (2025-07-24).

- 2,4-DIMETHYLBENZYL BROMIDE synthesis. ChemicalBook.

- 2,4-dimethylbenzyl bromide 78831-87-5. Guidechem.

- Exploring 2,4-Dimethylbromobenzene: Properties and Applic

- This compound. Sigma-Aldrich.

- SAFETY DATA SHEET. Fisher Scientific. (2021-12-25).

- SAFETY D

- SAFETY D

- 1-Bromo-2,4-dimethylbenzene 97 583-70-0. Sigma-Aldrich.

- Benzene, 1-bromo-2,4-dimethyl-. the NIST WebBook.

- This compound | C9H11Br | CID 2734604. PubChem - NIH.

- 1-(Bromomethyl)-2,4-dimethoxybenzene | C9H11BrO2 | CID 15151907. PubChem.

- Preparation of 2-methylbenzyl bromide. PrepChem.com.

- 2,4-DIMETHYLBENZYL BROMIDE | 78831-87-5. ChemicalBook.

- Benzyl bromide - SAFETY D

- Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal.

- CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5.

- 3,4-Dimethylbenzyl bromide | C9H11Br | CID 13199190. PubChem.

- Benzene, 2-bromo-1,4-dimethyl- | C8H9Br | CID 11121. PubChem.

- 78831-87-5 2,4-Dimethylbenzyl bromide AKSci J60973.

- 3,5-Dimethylbenzyl bromide = 97.0 GC 27129-86-8. Sigma-Aldrich.

- Synthetic procedure. Reagents used: i: benzyl bromide, K2CO3, DMF; ii:.

- CAS 161919-74-0 | 2708-9-04 | MDL MFCD09745130 | 2,4-Dimethoxybenzyl bromide.

- Navigating the Synthesis and Reactivity of 3,5-Dimethylbenzylmagnesium Bromide: A Technical Guide. Benchchem.

Sources

- 1. 2,4-DIMETHYLBENZYL BROMIDE | 78831-87-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. 2,4-DIMETHYLBENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]

- 5. innospk.com [innospk.com]

- 6. pharmacy180.com [pharmacy180.com]

- 7. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]

- 8. 3,4-Dimethylbenzyl bromide | C9H11Br | CID 13199190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

Hazards associated with 1-(Bromomethyl)-2,4-dimethylbenzene

An In-depth Technical Guide to the Hazards Associated with 1-(Bromomethyl)-2,4-dimethylbenzene

Introduction

This compound, also known as 2,4-dimethylbenzyl bromide, is a substituted aromatic hydrocarbon with the chemical formula C₉H₁₁Br. It belongs to the family of benzyl bromides, which are widely utilized in organic synthesis as versatile alkylating agents for introducing a 2,4-dimethylbenzyl group into various molecules. This reactivity, however, is intrinsically linked to its significant hazardous properties. This guide provides a comprehensive technical overview of the hazards associated with this compound, offering critical insights for researchers, scientists, and professionals in drug development to ensure its safe handling and use. The information presented herein is synthesized from available safety data for the compound and its structural analogs, providing a robust framework for risk assessment and management.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to anticipating its behavior and associated hazards.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁Br | |

| Molecular Weight | 199.09 g/mol | |

| Appearance | Solid | |

| InChI Key | WGLUZJWOTTXZIC-UHFFFAOYSA-N | |

| SMILES String | CC1=C(CBr)C=CC(C)=C1 |

The presence of a bromomethyl group attached to a benzene ring makes this compound a potent lachrymator and a reactive electrophile, which is the primary driver of its biological and chemical hazards.

Health Hazard Assessment

This compound and its analogs are potent irritants and corrosive agents. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Acute Toxicity and Primary Hazards

Based on data from structurally similar compounds like 1,4-Bis(bromomethyl)benzene and other benzyl bromides, the following GHS classifications are anticipated.

-

Skin Corrosion/Irritation (Category 1B) : This compound is expected to cause severe skin burns and damage.[1] Contact with the skin will likely lead to immediate irritation, redness, and pain, potentially progressing to chemical burns.

-

Serious Eye Damage/Eye Irritation (Category 1) : Direct contact with the eyes can cause serious, potentially irreversible damage.[1] It is a potent lachrymator, causing immediate and profuse tearing.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation : Inhalation of dust or vapors may cause severe irritation to the mucous membranes and upper respiratory tract.[1] Symptoms can include coughing, shortness of breath, headache, and nausea.[1]

-

Acute Toxicity (Oral, Category 4) : While specific data for this compound is limited, related compounds are classified as harmful if swallowed.[2] Ingestion can cause severe irritation and burns to the gastrointestinal tract.[3]

Reactivity and Stability Profile

A clear understanding of a compound's reactivity is crucial for safe storage and handling, preventing accidents and hazardous reactions.

Chemical Stability

The product is stable under normal handling and storage conditions.[1] However, it is sensitive to moisture and should be stored under an inert atmosphere.[1]

Incompatible Materials

To prevent hazardous reactions, avoid contact with the following:

-

Bases: Reacts vigorously with strong bases.[3]

-

Alcohols and Amines: As a potent alkylating agent, it will react readily with nucleophiles like alcohols and amines.[1][3]

-

Metals: May be corrosive to certain metals.[3]

Hazardous Decomposition Products

When involved in a fire or subjected to high temperatures, this compound can decompose to produce highly toxic and corrosive fumes, including:

-

Carbon monoxide (CO) and Carbon dioxide (CO₂)[3]

-

Hydrogen halides, specifically Hydrogen Bromide (HBr)[3]

Safe Handling and Emergency Protocols

Given the significant hazards, stringent safety protocols must be implemented when handling this compound. The following workflows are designed to provide a self-validating system of safety.

Engineering Controls and Personal Protective Equipment (PPE)

The primary directive is to minimize all potential for exposure.

Workflow for Establishing a Safe Workspace

Caption: Required engineering controls and PPE for handling this compound.

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure a chemical fume hood is operational. Locate the nearest emergency eye wash station and safety shower.[1]

-

Donning PPE: Wear appropriate PPE, including double-layered chemical-resistant gloves, chemical safety goggles, a full-face shield, and a lab coat.[1][3]

-

Handling: Conduct all manipulations of the compound within the fume hood to prevent inhalation of dust or vapors.[3] Avoid creating dust.

-

Storage: Keep the container tightly closed when not in use.[1] Store in a cool, dry, well-ventilated area away from incompatible materials.[1] The storage area should be designated for corrosive materials.[3]

-

Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.

First-Aid and Emergency Response

Immediate and appropriate first aid is critical in the event of an exposure.

Emergency Response Workflow

Caption: First-aid procedures following exposure to this compound.

-

Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration.[2][3] Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if it is safe to do so. Seek immediate medical attention from an ophthalmologist.[1]

-